2-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one
Description
The compound 2-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one is a bis-piperazine derivative featuring two distinct heterocyclic systems connected via an ethanone bridge. Its structure comprises:
- A 2-(dimethylamino)-6-methylpyrimidin-4-yl substituent on one piperazine ring.
- A 4-phenylpiperazine moiety on the other piperazine ring.
This dual-piperazine architecture is synthetically accessible through nucleophilic substitution reactions, often involving reflux conditions with tertiary amines (e.g., triethylamine) in chlorinated solvents like ethylene dichloride .
Properties
IUPAC Name |
2-[4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N7O/c1-19-17-21(25-23(24-19)26(2)3)29-11-9-27(10-12-29)18-22(31)30-15-13-28(14-16-30)20-7-5-4-6-8-20/h4-8,17H,9-16,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFRTRLLJATJDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
First step: The synthesis often begins with the preparation of the intermediate 4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazine . This is typically achieved through a nucleophilic substitution reaction between 1-chloromethyl-6-methylpyrimidine and 4-dimethylaminopiperazine .
Next step: The intermediate is then reacted with 1-(4-phenylpiperazin-1-yl)ethanone in the presence of a strong base, such as sodium hydride, under reflux conditions. This forms the final product through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods might vary but generally follow a similar synthetic pathway. Industrial-scale synthesis would optimize reaction conditions for yield, purity, and cost-effectiveness, possibly involving continuous flow reactors and automated systems to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, affecting the nitrogen atoms in the piperazine rings.
Reduction: Potential reduction at the ethanone bridge using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous environment.
Substitution: Various nucleophiles under basic conditions, like sodium hydride.
Major Products Formed
Oxidation: N-oxides or hydroxylated products.
Reduction: Reduced ethanone bridge derivatives.
Substitution: Depends on the nucleophile introduced.
Scientific Research Applications
2-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one:
Chemistry: Used as a ligand in coordination chemistry due to its complex structure and ability to form stable complexes with metal ions.
Biology: Investigated as a potential therapeutic agent, particularly in neurological research due to its piperazine derivatives known for their psychoactive properties.
Industry: Can be utilized in the synthesis of more complex organic molecules, serving as an intermediate.
Mechanism of Action
The exact mechanism of action would depend on its specific application. Generally:
Molecular Targets: Likely targets include neurotransmitter receptors or enzymes involved in neurological pathways.
Pathways: Involves interaction with receptor sites on the cell membranes, altering the receptor's configuration and affecting downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents on the piperazine rings, bridging groups, and heterocyclic appendages. Below is a detailed comparison:
Key Observations from the Comparison
4-Phenylpiperazine (target) vs. 4-fluorobenzyl () introduces distinct electronic profiles: phenyl is electron-neutral, while fluorobenzyl adds electron-withdrawing effects.
Bridging Group Variations: The ethanone bridge in the target compound offers shorter chain length and rigidity compared to butanone derivatives (e.g., ), which may influence conformational flexibility and binding kinetics.
Synthetic Methodologies: Reflux with Et₃N in ethylene dichloride () is common for piperazine coupling, while MeCN with diisopropylethylamine () is employed for pyrimidinyl-phenyl systems. Thiophene-containing analogs (e.g., ) often utilize phenacyl chloride or thiophene intermediates in ethanol.
Heterocyclic Appendages :
- Pyrimidine (target) and pyrazolo-pyrazine () cores differ in aromaticity and hydrogen-bonding capacity, affecting target selectivity.
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